molecular formula C14H16N2O B15045888 N-[(1E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine

N-[(1E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine

Cat. No.: B15045888
M. Wt: 228.29 g/mol
InChI Key: LWWGCUIRSIHUDM-SSZFMOIBSA-N
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Description

N-[(1E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine is a complex organic compound that belongs to the class of carbazole derivatives

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

(NZ)-N-(6-ethyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine

InChI

InChI=1S/C14H16N2O/c1-2-9-6-7-12-11(8-9)10-4-3-5-13(16-17)14(10)15-12/h6-8,15,17H,2-5H2,1H3/b16-13-

InChI Key

LWWGCUIRSIHUDM-SSZFMOIBSA-N

Isomeric SMILES

CCC1=CC2=C(C=C1)NC\3=C2CCC/C3=N/O

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2CCCC3=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine typically involves the condensation of 6-ethyl-2,3,4,9-tetrahydro-1H-carbazole with hydroxylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-[(1E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(1E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-ethylcarbazole: A similar compound with an ethyl group attached to the carbazole ring.

    Hydroxylamine derivatives: Compounds with similar hydroxylamine functional groups.

Uniqueness

N-[(1E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a carbazole core with a hydroxylamine group makes it a versatile compound for various applications.

Biological Activity

N-[(1E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C14H16N2O
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 132906-51-5

The synthesis of this compound typically involves the reaction of 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with hydroxylamine, resulting in the formation of an oxime derivative.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various carbazole derivatives, including this compound. Notable findings include:

  • Inhibition of Cyclin Dependent Kinases (CDKs) :
    • Compounds related to the carbazole structure have shown promising activity against CDK4 and CDK6, which are crucial in cell cycle regulation. For example, certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT116 (colon) and NCI-H460 (lung) .
  • Apoptotic Effects :
    • Studies on N-substituted carbazoles indicated significant apoptotic effects on A549 lung carcinoma and C6 glioma cell lines. Specific derivatives demonstrated IC50 values as low as 5.9 µg/mL against C6 cells .
  • STAT3 Inhibition :
    • The compound has been identified to inhibit STAT3 activation, a transcription factor associated with tumorigenesis. Certain derivatives achieved up to 95% inhibition at concentrations around 50 µM .

The biological activities of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Many oxime derivatives have been reported to inhibit multiple kinases involved in cancer progression. For instance, they can affect pathways linked to inflammation and cell survival .
  • Reduction of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of TNF and IL-6 in various models of inflammation, suggesting a dual role in both cancer therapy and anti-inflammatory applications .

Case Studies

Several studies have documented the effects of related compounds on different cancer models:

CompoundCell LineIC50 (µg/mL)Mechanism
Compound 46C6 Glioma5.9Apoptosis induction
Compound 47A549 Lung25.7Apoptosis induction
Compound 56Various2.5 (Topoisomerase II)Enzyme inhibition

These results indicate that modifications in the carbazole structure can significantly enhance anticancer activity.

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